molecular formula C7H18N2O B3230219 [2-(2-Aminoethoxy)ethyl](propan-2-yl)amine CAS No. 129509-04-2

[2-(2-Aminoethoxy)ethyl](propan-2-yl)amine

Cat. No. B3230219
CAS RN: 129509-04-2
M. Wt: 146.23 g/mol
InChI Key: FRKZWCMEYFKGNM-UHFFFAOYSA-N
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Description

“2-(2-Aminoethoxy)ethylamine” is a chemical compound with the CAS Number: 129509-04-2 . It has a molecular weight of 146.23 and its IUPAC name is N-[2-(2-aminoethoxy)ethyl]-2-propanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H18N2O/c1-7(2)9-4-6-10-5-3-8/h7,9H,3-6,8H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.

Other physical and chemical properties such as boiling point, density, and storage temperature were not available in the sources I found .

Scientific Research Applications

Advanced Oxidation Processes for Degradation

Nitrogen-containing compounds like 2-(2-Aminoethoxy)ethylamine are significant in various industries, including textiles, agriculture, and chemicals. Advanced Oxidation Processes (AOPs) have been identified as effective for degrading such nitrogen-containing compounds. AOPs can mineralize these compounds, enhancing treatment schemes' efficacy. Research indicates that ozone and Fenton processes are notably reactive towards a range of amines, dyes, and pesticides. The degradation efficiency is influenced by several parameters, including pH, initial concentration, and treatment time. Hybrid methods combining different AOPs under optimized conditions have shown synergistic effects, suggesting that tailoring these methods for specific effluents could yield highly efficient degradation results (Bhat & Gogate, 2021).

Biomedical Applications through Metal–Organic Frameworks

Amine-functionalized Metal–Organic Frameworks (MOFs) have been synthesized and studied for their structures, syntheses, and potential applications. Due to the strong interaction between CO2 and basic amino functionalities, amine-functionalized MOFs are particularly significant for CO2 capture. Besides CO2 capture, these MOFs demonstrate promising applications in catalysis, indicating their versatility and utility in environmental and chemical engineering contexts. The synthesis methods vary, including in situ synthesis, post-modification, and physical impregnation, each contributing to the high CO2 sorption capacity at low pressures (Lin, Kong, & Chen, 2016).

Food Flavor and Safety

The breakdown pathways of branched chain aldehydes, formed from amino acids, are crucial for flavor in foods. These aldehydes are significant flavor compounds in various food products. The review by Smit, Engels, and Smit (2009) highlights the importance of understanding metabolic conversions and microbial compositions in the formation of these aldehydes. This knowledge is essential for controlling their formation to achieve desired flavor profiles in food products, suggesting a direct link between scientific research on amino compounds and food quality and safety (Smit, Engels, & Smit, 2009).

Environmental Impacts and Treatment

Chitosan, due to its primary amino groups, is explored for its potential in treating particulate and dissolved contaminants. It’s utilized for the chelation of metal ions and the complexation of anions, showcasing its versatility in environmental remediation. Studies have shown chitosan's efficacy in treating a variety of suspensions and solutions, indicating its potential for broad environmental applications, including water purification and the treatment of industrial effluents (Guibal et al., 2006).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It is known to be an organic synthesis intermediate and a pharmaceutical intermediate , which suggests it may interact with various biological targets depending on the specific context of its use.

Mode of Action

As an intermediate in organic synthesis and pharmaceutical development , its mode of action would likely depend on the specific compounds it is used to synthesize.

Biochemical Pathways

As an intermediate in organic synthesis and pharmaceutical development , it may be involved in a variety of biochemical pathways depending on the specific compounds it is used to synthesize.

Pharmacokinetics

As an intermediate in organic synthesis and pharmaceutical development , its pharmacokinetic properties would likely depend on the specific compounds it is used to synthesize.

Result of Action

As an intermediate in organic synthesis and pharmaceutical development , its effects would likely depend on the specific compounds it is used to synthesize.

Action Environment

As an intermediate in organic synthesis and pharmaceutical development , these properties would likely depend on the specific compounds it is used to synthesize.

properties

IUPAC Name

N-[2-(2-aminoethoxy)ethyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2O/c1-7(2)9-4-6-10-5-3-8/h7,9H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKZWCMEYFKGNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2-Aminoethoxy)ethyl](propan-2-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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